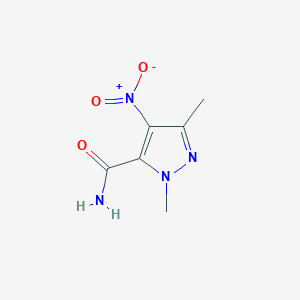

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Übersicht

Beschreibung

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives have been found to exhibit potent fungicidal and insecticidal activities .

Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide derivatives, including 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, involves a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazole compounds, including 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- A study by Ozerova et al. (2015) presents a new approach to synthesizing 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a structurally related compound, highlighting the potential of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide in synthetic chemistry. The synthesis involved condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis and characterized the structure using NMR, IR spectroscopy, and X-ray diffraction analysis Ozerova, Efimova, Novikova, Gurzhii, & Berestovitskaya, 2015.

Spectroscopic Characterization and Complex Formation

- Pogány et al. (2008) conducted a joint experimental and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its complexes, demonstrating the use of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide in spectroscopic studies and complex formation. They used FT-IR experiments and DFT-derived scaled quantum mechanical force field for normal coordinate analysis Pogány, Kovács, Szécsényi, & Leovac, 2008.

Optimization of Synthesis for Guanidines

- Castillo-Meléndez and Golding (2004) optimized the synthesis of the useful reagent 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) for the preparation of guanidines via nitroguanidines. This research highlights the practical applications of derivatives of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide in synthetic processes Castillo-Meléndez & Golding, 2004.

DNA Binding and Cytotoxicity Studies

- Reddy et al. (2017) synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole, indicating the relevance of similar compounds in pharmacological research. They explored the interaction of these compounds with DNA through molecular docking and absorption spectroscopic technique, as well as their cytotoxicity against various cancer cell lines Reddy, Aruna, Manisha, Srihari, Babu, Vijayakumar, Sarveswari, Priya, Amrita, & Siva, 2017.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(6(7)11)9(2)8-3/h1-2H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBSZJXVQEBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361191 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

CAS RN |

78208-58-9 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454607.png)

![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)

![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(3-toluidino)butanohydrazide](/img/structure/B454611.png)

![N'-{3-nitrobenzylidene}-4-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454620.png)

![2-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B454621.png)

![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)

![N'-(4-methoxybenzylidene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454625.png)

![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B454626.png)

![4-(cyclopentyloxy)-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B454628.png)

![4-(cyclopentyloxy)-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454629.png)

![N'-[1-(5-bromo-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454632.png)